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molecular formula C8H4BrF3O3 B1287707 3-Bromo-4-(trifluoromethoxy)benzoic acid CAS No. 85373-96-2

3-Bromo-4-(trifluoromethoxy)benzoic acid

Cat. No. B1287707
M. Wt: 285.01 g/mol
InChI Key: FZZJKGGHTKIIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008303B2

Procedure details

To a stirred solution of 3-amino-4-trifluoromethoxybenzoic acid (2 g) in a mixture of water (16 ml) and 48% HBr (12 ml) at 0° C. was added a solution of sodium nitrite (0.64 g) in water (8 ml) drop-wise. After 15 min at 0° C. the reaction mixture was diluted with water (12 ml) and carefully poured onto a stirred solution of copper (I) bromide (1.32 g) in 48% HBr (8 ml) at room temperature. The resulting suspension was filtered, and the residue washed with water (3×5 ml) and dried in vacuo to give the title compound as a beige solid (2.08 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
copper (I) bromide
Quantity
1.32 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][C:12]([F:15])([F:14])[F:13])[C:5]([OH:7])=[O:6].N([O-])=O.[Na+].[BrH:20]>O.[Cu]Br>[Br:20][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][C:12]([F:15])([F:14])[F:13])[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1OC(F)(F)F
Name
Quantity
12 mL
Type
reactant
Smiles
Br
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.64 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
Br
Name
copper (I) bromide
Quantity
1.32 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the residue washed with water (3×5 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=CC1OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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